3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide” is a complex organic molecule that contains a quinazolinone and an indole moiety. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties . Indoles are also biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring and an indole ring. The quinazolinone ring is a bicyclic structure with a fused pyrimidine and benzene ring, while the indole ring is a bicyclic structure with a fused benzene and pyrrole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the quinazolinone and indole moieties. The carbonyl groups in the quinazolinone ring could potentially undergo nucleophilic addition reactions . The indole moiety could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl groups in the quinazolinone ring could increase its polarity .Scientific Research Applications
Reactivity and Transformation into Various Derivatives : The quinazolinone moiety, as part of the molecule, exhibits versatility in chemical reactions, leading to the formation of diverse derivatives with potential pharmacological applications. For instance, Chern et al. (1988) demonstrated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate, showcasing the molecule's potential as a precursor for novel compounds (Chern et al., 1988).
Biological Properties and Applications
Anticancer Properties : Some derivatives of quinazolinone have demonstrated significant anticancer activity. For example, a study by Mohamed et al. (2016) highlighted the synthesis of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing substantial antitumor efficiency against various cancer cell lines, highlighting the therapeutic potential of these compounds (Mohamed et al., 2016).
Ligand-Receptor Interaction Studies : The structural versatility of quinazolinone derivatives allows them to act as ligands for various receptors, making them valuable in studying ligand-receptor interactions. For instance, Yu et al. (1992) explored the conformational preferences of quinazolinone derivatives as non-peptide cholecystokinin B receptor ligands, shedding light on the molecular interactions and conformations crucial for receptor binding (Yu et al., 1992).
Anticonvulsant and Neuropharmacological Studies : Quinazolinone derivatives have also been studied for their anticonvulsant properties. The synthesis and evaluation of novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for anticonvulsant activity represent the continuous efforts to discover new therapeutic agents for neurological disorders (Kayal et al., 2022).
Antibacterial and Antifungal Studies : The synthesis of indolylthiadiazole derivatives and quinazolinonylthiadiazole derivatives and their evaluation for antibacterial and antifungal activities highlight the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Singh et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which can have therapeutic implications in diseases such as breast and prostate cancer where AKR1C3 is a target of interest .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWNKQWHQKGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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